

An In-depth Technical Guide to 3-Amino-2,6-dibromopyridine

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Compound of Interest

Compound Name: 3-Amino-2,6-dibromopyridine

Cat. No.: B189410

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This technical guide provides a comprehensive overview of **3-Amino-2,6-dibromopyridine**, a pivotal building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synonyms, synthesis protocols, and its application in the generation of biologically active derivatives, with a focus on kinase inhibitors.

Chemical Identity and Synonyms

3-Amino-2,6-dibromopyridine is a halogenated pyridine derivative. Its unique structure, featuring two bromine atoms and an amino group on the pyridine ring, makes it a valuable intermediate in organic synthesis.

Synonyms:

- 2,6-Dibromopyridin-3-amine
- 3-Pyridinamine, 2,6-dibromo-

Chemical Properties:

Property	Value	Reference
CAS Number	39856-57-0	[1]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1]
Molecular Weight	251.91 g/mol	
Appearance	White to light yellow to dark green powder to crystal	
Purity	>98.0% (GC)	
Melting Point	145.0 to 149.0 °C	

Synthesis of 3-Amino-2,6-dibromopyridine

A common method for the synthesis of **3-Amino-2,6-dibromopyridine** involves the direct bromination of 3-aminopyridine.

Experimental Protocol: Bromination of 3-Aminopyridine

Materials:

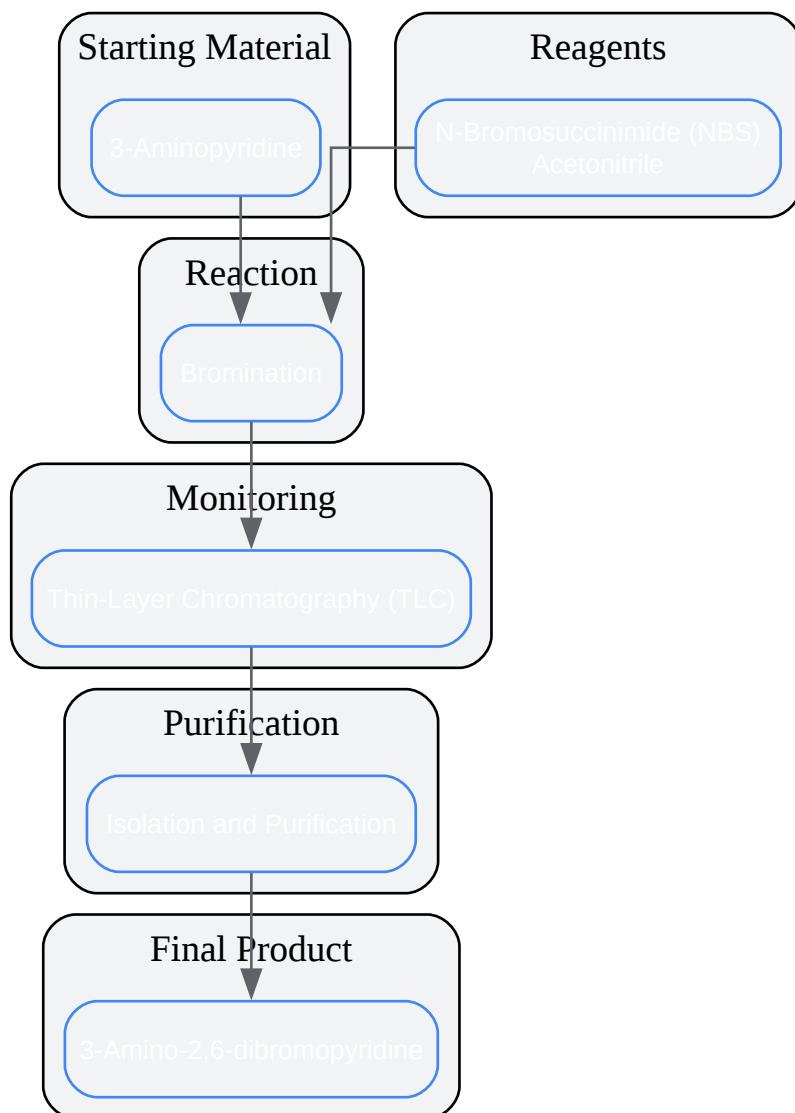
- 3-Aminopyridine
- N-Bromosuccinimide (NBS)
- Acetonitrile

Procedure:

- 3-Aminopyridine is dissolved in acetonitrile.
- N-Bromosuccinimide is added to the solution.
- The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified.

This direct bromination can sometimes lead to a mixture of isomers due to the activating nature of the amino group.

Synthesis Workflow



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Caption: Workflow for the synthesis of **3-Amino-2,6-dibromopyridine**.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

3-Amino-2,6-dibromopyridine and its isomers are extensively used as scaffolds in the design and synthesis of kinase inhibitors. The pyridine core can interact with the ATP-binding site of kinases, while the bromine atoms provide reactive handles for introducing various substituents through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Derivatives of aminopyridines have shown inhibitory activity against a range of kinases, playing a crucial role in cancer research.

Quantitative Data: Biological Activity of Aminopyridine Derivatives

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various derivatives synthesized from aminopyridine scaffolds. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound, with lower values indicating higher potency.

Table 1: Anticancer Activity (IC₅₀ in μM) of Selected Aminopyridine Derivatives

Compound Class	Cell Line	IC ₅₀ (μM)	Reference
Imidazo[1,2- α]pyridine derivative (Compound 12)	HT-29 (Colon Cancer)	4.15 ± 2.93	[2]
Imidazo[1,2- α]pyridine derivative (Compound 18)	MCF-7 (Breast Cancer)	14.81 ± 0.20	[2]
Imidazo[1,2- α]pyridine derivative (Compound 14)	B16F10 (Melanoma)	21.75 ± 0.81	[2]
Pyrido[2,3-d]pyrimidine derivative (Compound 1)	MCF-7 (Breast Cancer)	3.98–6.29	[3]
Cyanopyridone derivative (5e)	MCF-7 (Breast Cancer)	1.39	[4]
Cyanopyridone derivative (5a)	HepG2 (Liver Cancer)	2.71	[4]

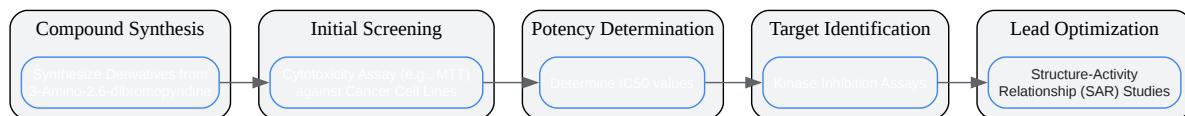
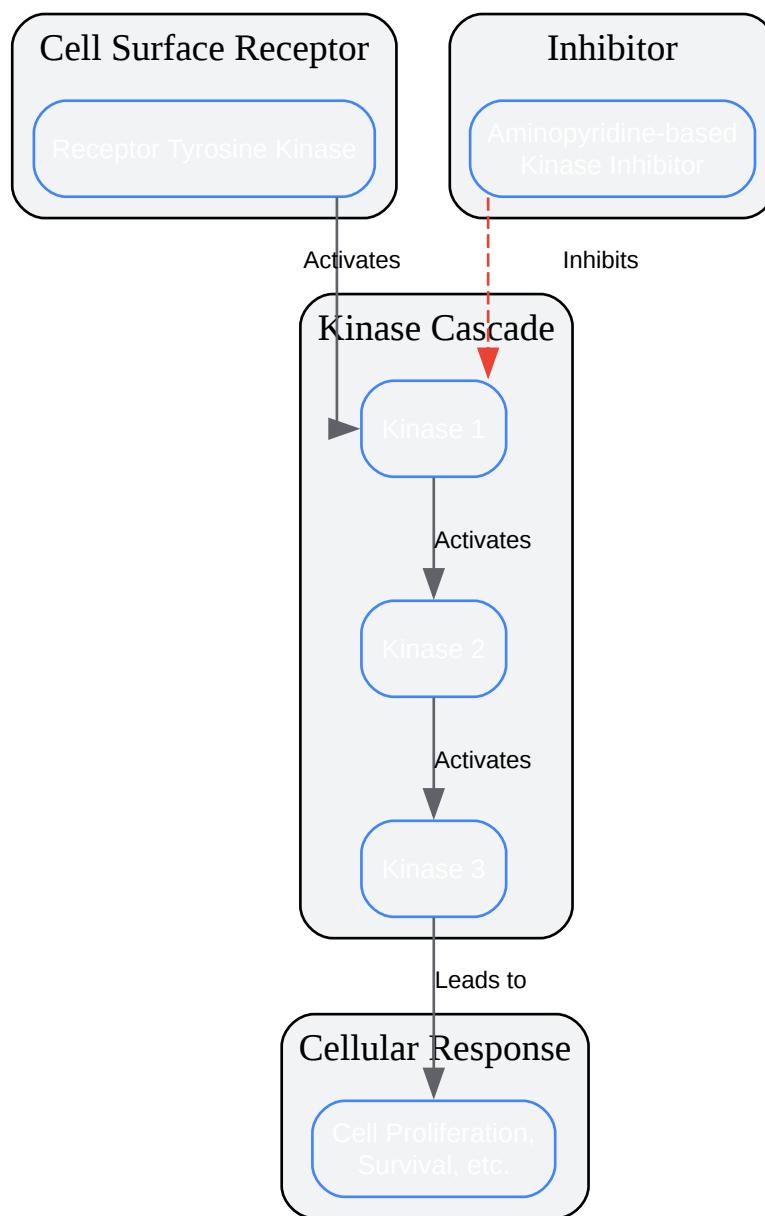
Table 2: Kinase Inhibitory Activity (IC₅₀ in μM) of Selected Aminopyridine Derivatives

Compound Class	Kinase Target	IC ₅₀ (μM)	Reference
6-Amino pyridine derivative (8d)	GSK-3β	0.77 ± 0.01	[5]
6-Amino pyridine derivative (8d)	CK-1δ	0.57 ± 0.12	[5]
Pyrido[2,3-d]pyrimidine derivative (Compound 1)	EGFRWT	0.093	[3]
Pyrido[2,3-d]pyrimidine derivative (Compound 1)	EGFRT790M	0.174	[3]
Pyrimidin-2-amine derivative (8h)	PLK4	0.0067	[6]

Signaling Pathway Modulation

Kinase inhibitors developed from **3-Amino-2,6-dibromopyridine** scaffolds can modulate various signaling pathways implicated in cell growth, proliferation, and survival. A common target for such inhibitors is the protein kinase signaling cascade.

Generalized Kinase Signaling Pathway



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-2,6-dibromopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189410#synonyms-for-3-amino-2-6-dibromopyridine>

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